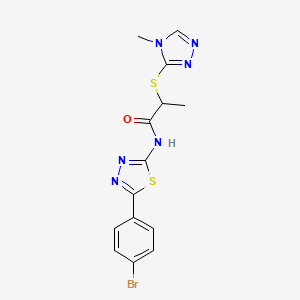

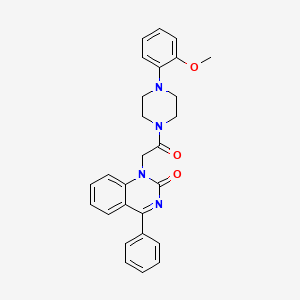

![molecular formula C10H12N4O B2950666 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-92-9](/img/structure/B2950666.png)

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are polycyclic aromatic compounds containing a pyridine ring fused to a pyrimidine ring. Pyridopyrimidines are derivatives of pyrimidine and have a similar structure but with one carbon replaced by a nitrogen atom .

Molecular Structure Analysis

The molecular structure of “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” can be inferred from its name. It contains a pyrido[2,3-d]pyrimidin-7(8H)-one core, which is a bicyclic structure with a pyridine ring fused to a pyrimidine ring. The 4-position of the structure is substituted with a dimethylamino group, and the 8-position is substituted with a methyl group .Chemical Reactions Analysis

The chemical reactions of “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” would likely involve the reactive sites at the 4- and 8-positions. The dimethylamino group at the 4-position could potentially undergo reactions with electrophiles, while the methyl group at the 8-position could potentially undergo reactions with nucleophiles .科学研究应用

Temperature-Sensitive Materials

The compound, due to its unusual temperature-sensitive protonation behavior, could be used in the development of temperature-responsive smart materials . These materials can change their properties (such as color, viscosity, conductivity, etc.) in response to changes in temperature, which makes them useful in a variety of applications, including sensors, actuators, drug delivery systems, and more .

Nucleophilic Catalysts

Compounds similar to “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one”, such as 4-(dimethylamino)pyridine (DMAP), are widely used as nucleophilic catalysts . They can speed up certain chemical reactions by donating electron pairs to other molecules. This property could potentially be utilized in various chemical and pharmaceutical industries .

Fluorescent Probes

The compound could potentially be used in the design of environment-sensitive fluorescent probes . These probes can detect specific proteins or other biological molecules based on changes in their fluorescence. This could be particularly useful in medical diagnostic imaging and biological research .

Surface Science

The protonation state of DMAP and how this state changes with adsorption on a solid surface is known to play a crucial role in many applications spanning chemical, biological, and technological domains . Therefore, “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could potentially be used in surface science research, including the study of surface reactions, adhesion, and more .

未来方向

The future research directions for “4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve studying its biological activity, given the known activities of similar compounds. It could also involve further exploration of its synthesis and the development of derivatives with improved properties .

作用机制

Target of Action

The primary targets of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one are various tyrosine kinases . These enzymes catalyze the transfer of phosphate from ATP to tyrosine residues in proteins and are important targets for antitumor drugs . The compound has a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing it from catalyzing its substrate . The exact nature of this interaction and the resulting changes in the target proteins are still under investigation.

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with various tyrosine kinases . These include pathways involving Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) . The downstream effects of these interactions can lead to a variety of cellular responses, including changes in cell growth, differentiation, and survival .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific targets it interacts with and the biochemical pathways it affects . For example, by inhibiting tyrosine kinases, the compound can disrupt signal transduction pathways, leading to altered cell behavior . In the context of cancer, this can result in reduced tumor growth and proliferation .

Action Environment

The action, efficacy, and stability of 4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one can be influenced by various environmental factors. For instance, the compound’s protonation degree can be significantly impacted by temperature . This can affect the compound’s interaction with its targets and, consequently, its overall effectiveness

属性

IUPAC Name |

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-13(2)9-7-4-5-8(15)14(3)10(7)12-6-11-9/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURLZIMJCYXISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=CN=C2N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dimethylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

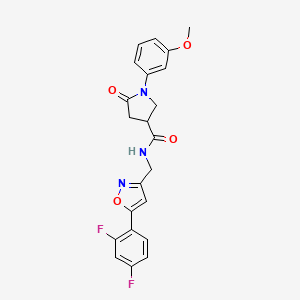

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2950588.png)

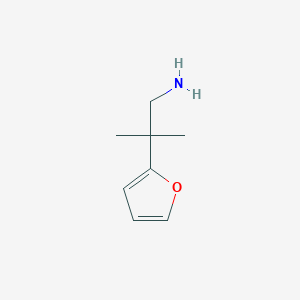

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2950592.png)

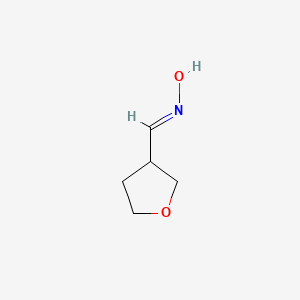

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(benzylthio)acetamide](/img/structure/B2950594.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2950597.png)

![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2950601.png)

![9-[1-(Benzotriazol-1-yl)-2-phenylethyl]carbazole](/img/structure/B2950604.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2950605.png)